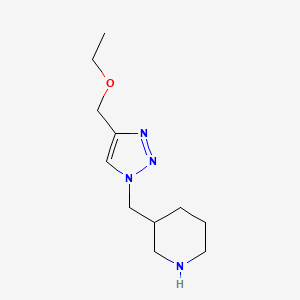

3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

CAS No.: 2098122-64-4

Cat. No.: VC3143884

Molecular Formula: C11H20N4O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098122-64-4 |

|---|---|

| Molecular Formula | C11H20N4O |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 3-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine |

| Standard InChI | InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-4-3-5-12-6-10/h8,10,12H,2-7,9H2,1H3 |

| Standard InChI Key | DKSQKXSUUSYZAS-UHFFFAOYSA-N |

| SMILES | CCOCC1=CN(N=N1)CC2CCCNC2 |

| Canonical SMILES | CCOCC1=CN(N=N1)CC2CCCNC2 |

Introduction

3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a chemical compound with the CAS number 2098122-64-4. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis and Preparation

The synthesis of 3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine typically involves the use of click chemistry, specifically the Huisgen cycloaddition reaction, which is a widely used method for forming triazoles. This reaction involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.

Biological Activity

While specific biological activity data for 3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is limited, compounds containing the triazole moiety have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The piperidine ring in this compound may also contribute to its potential biological activity, as piperidine derivatives are known to interact with various biological targets.

Research Findings and Future Directions

Research on triazole-based compounds has shown promising results in drug discovery. For instance, triazoles have been investigated as antimalarial agents, where they have demonstrated significant activity against Plasmodium falciparum . The incorporation of a piperidine ring, as seen in 3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine, could enhance the compound's ability to interact with specific biological targets, potentially leading to new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume